4,6-Dichloro-2-(trifluoromethyl)quinazoline
Overview
Description
4,6-Dichloro-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H3Cl2F3N2 and its molecular weight is 267.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Quinazoline derivatives, including those related to 4,6-Dichloro-2-(trifluoromethyl)quinazoline, are notable for their biological activity. For instance, Xu Li-feng (2011) synthesized 7-morpholino-2-(4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one through a series of reactions starting from 4-chloro-2-nitrobenzoic acid, showcasing the versatility of quinazoline derivatives in chemical synthesis (Xu Li-feng, 2011).
Medical Imaging and Biomarkers
- Quinazoline derivatives have been explored for medical imaging applications. Fernandes et al. (2008) reported the labeling of quinazoline derivatives with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging in medical diagnostics (Fernandes et al., 2008).
Organic Synthesis
- The compound has been used in the synthesis of various organic compounds. For example, Ekhato and Huang (1994) demonstrated its use in the synthesis of 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride, highlighting its role in creating complex organic structures (Ekhato & Huang, 1994).
Synthesis of Novel Compounds
- The versatility of this compound in synthesizing novel compounds with potential biological activities is exemplified in the work of Ouyang et al. (2016), who developed a rapid synthetic method for a compound with potential medicinal properties (Ouyang et al., 2016).
Electroluminescent Materials
- Quinazoline derivatives have been used in the development of electroluminescent materials. Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives for electronic devices, highlighting their role in creating novel optoelectronic materials (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .
Result of Action
The inhibition of WRN helicase by this compound leads to significant antiproliferative activity against various cancer cell lines, including PC3, K562, and HeLa . Some derivatives of this compound have shown excellent inhibitory activity, with IC50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(trifluoromethyl)quinazoline plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with aldehyde oxidase (AOX), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and AOX leads to the formation of quinazolinone, a metabolite that can cause nephrotoxicity . This compound also exhibits interactions with other biomolecules, including proteins and nucleic acids, influencing their function and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce DNA damage response (DDR) mechanisms, which are crucial for maintaining genomic integrity and restoring cell homeostasis . This compound’s impact on cell function includes alterations in cell cycle progression, apoptosis, and oxidative stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of aldehyde oxidase, leading to the accumulation of its substrate and subsequent formation of toxic metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard conditions, but it can undergo degradation in the presence of light and heat . Long-term exposure to this compound has been associated with persistent alterations in cellular function, including sustained activation of stress response pathways and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular responses without causing significant toxicity . At high doses, this compound can induce toxic effects, including nephrotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways mediated by aldehyde oxidase. This enzyme catalyzes the oxidation of the compound, leading to the formation of quinazolinone . The interaction with aldehyde oxidase and other metabolic enzymes can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound is also affected by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its role in cellular processes and responses.
Properties
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTOJGYFRVINNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610662 | |
Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746671-32-9 | |
Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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